![molecular formula C20H17N3O2 B3023276 N-(3-(Benzylcarbamoyl)phenyl)nicotinamide CAS No. 925199-18-4](/img/structure/B3023276.png)
N-(3-(Benzylcarbamoyl)phenyl)nicotinamide
Overview
Description
“N-(3-(Benzylcarbamoyl)phenyl)nicotinamide” is a chemical compound with the molecular formula C20H17N3O2 and a molecular weight of 331.4 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
While specific synthesis methods for “N-(3-(Benzylcarbamoyl)phenyl)nicotinamide” were not found, nicotinamide derivatives have been synthesized and characterized using spectral techniques such as IR, 1 H-NMR, 13 C-NMR, and MS . These compounds were investigated both computationally and experimentally .Molecular Structure Analysis
The molecular structure of “N-(3-(Benzylcarbamoyl)phenyl)nicotinamide” consists of 20 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(Benzylcarbamoyl)phenyl)nicotinamide” include a molecular weight of 331.4 g/mol and a molecular formula of C20H17N3O2 .Scientific Research Applications
- BNIC has emerged as an alternative to natural cofactors due to its relatively low cost and ease of manufacture . It may enable the scaling of biocatalytic reactions for producing bulk chemicals such as biofuels and plastics.
- BNIC derivatives have been investigated for their antifungal properties. Researchers synthesized 16 nicotinamide derivatives containing diphenylamine moieties based on the structure of the fungicide boscalid .
Biocatalysis and Synthetic Nicotinamide Biomimetics
Antifungal Activity
properties
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-13-15-6-2-1-3-7-15)16-8-4-10-18(12-16)23-20(25)17-9-5-11-21-14-17/h1-12,14H,13H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNACLJWKAMKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589384 | |
Record name | N-[3-(Benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Benzylcarbamoyl)phenyl)nicotinamide | |
CAS RN |
925199-18-4 | |
Record name | N-[3-(Benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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